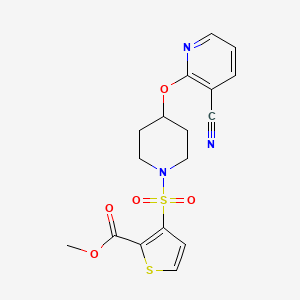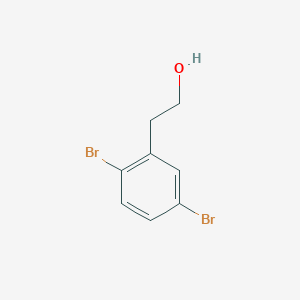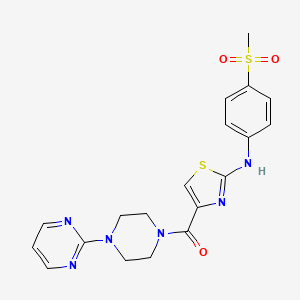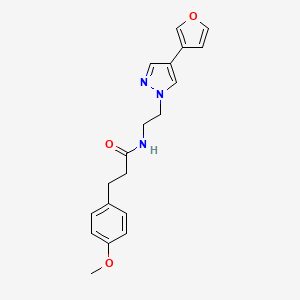
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
カタログ番号 B2492310
CAS番号:
1004193-09-2
分子量: 266.68
InChIキー: JLJMACQXXXNWRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid” is a derivative of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) . MCPA is a widely used phenoxy herbicide that selectively controls broad-leaf weeds in pasture and cereal crops .
Synthesis Analysis
The synthesis of compounds related to MCPA has been reported in the literature. For instance, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis
The molecular structure of MCPA and its derivatives has been studied using various spectroscopic techniques. The IUPAC Standard InChI for MCPA methyl ester, a related compound, is InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving MCPA and its derivatives are complex and involve various steps. For example, the synthesis of MCPA-based ionic liquids involved the reaction of MCPA with phenoxyethylammonium cations .Physical And Chemical Properties Analysis
The physical and chemical properties of MCPA and its derivatives have been characterized in various studies. For instance, the basic physicochemical properties of MCPA-based ionic liquids, such as solubility and thermal stability, were characterized .科学的研究の応用
Molecular Docking Studies
- Synthesis and Characterization for Molecular Docking : A study by Reddy et al. (2022) discusses the synthesis and characterization of similar compounds for molecular docking studies, predicting binding interactions with target proteins (Reddy, G. et al., 2022).
Crystal Structure and Computational Study
- Synthesis and Crystal Structure Analysis : Shen et al. (2012) performed synthesis and crystal structure analysis on related pyrazole derivatives, comparing their structure to density-functional-theory calculations (Shen, L. et al., 2012).
Functionalization Reactions
- Reactions with Aminophenols : Yıldırım and Kandemirli (2006) studied the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with aminophenols, revealing insights into compound synthesis and structure (Yıldırım, İ. & Kandemirli, F., 2006).
Synthesis and Regioisomer Identification
- Regioisomer Identification through Synthesis : Kumarasinghe et al. (2009) focused on the synthesis of similar compounds and the identification of regioisomers using spectroscopic techniques (Kumarasinghe, I. R. et al., 2009).
Optical Nonlinearity Studies
- Study of Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, exploring their potential as optical nonlinearity materials (Chandrakantha, B. et al., 2013).
Coordination Complexes in Chemistry
- Synthesis of Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination with metals, which could be relevant to the chemistry of similar pyrazole compounds (Radi, S. et al., 2015).
Dye Production
- Production of Heterocyclic Dyes : Tao et al. (2019) explored the use of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid in producing heterocyclic dyes, an application that may extend to similar pyrazole derivatives (Tao, T. et al., 2019).
Antibacterial Activities
- Antibacterial Activities of Metal Complexes : Liu et al. (2014) researched the antibacterial activities of metal complexes with phenyl substituted pyrazole carboxylic acid, which could provide insights into the antibacterial potential of similar compounds (Liu, H. et al., 2014).
Auxin Activities in Agriculture
- Auxin Activities in Agricultural Science : Yue et al. (2010) synthesized acylamides with substituted-1H-pyrazole-5-formic acid and examined their auxin activities, relevant for agricultural applications (Yue, A. et al., 2010).
作用機序
特性
IUPAC Name |
1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-9(13)2-3-11(8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMACQXXXNWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2,5-Dibromophenyl)ethan-1-ol
1203660-38-1




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)
![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)
![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)


![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)
![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
